molecular formula C7H12O3 B599530 Methyl (1-hydroxymethylcyclopropyl)acetate CAS No. 142148-13-8

Methyl (1-hydroxymethylcyclopropyl)acetate

Cat. No. B599530
M. Wt: 144.17
InChI Key: RCEKMFFZANHPNW-UHFFFAOYSA-N
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Description

“Methyl (1-hydroxymethylcyclopropyl)acetate” is a chemical compound with the CAS Number: 142148-13-8 . It has a molecular formula of C7 H12 O3 and a molecular weight of 144.17 . This compound is typically used in laboratory settings .


Molecular Structure Analysis

The molecular structure of “Methyl (1-hydroxymethylcyclopropyl)acetate” is represented by the linear formula C7 H12 O3 . The molecular weight of this compound is 144.17 .


Physical And Chemical Properties Analysis

“Methyl (1-hydroxymethylcyclopropyl)acetate” has a molecular weight of 144.17 . .

Scientific Research Applications

Ethylene Inhibition in Agriculture

1-Methylcyclopropene (1-MCP) is an ethylene action inhibitor widely studied for its role in delaying the ripening and senescence of fruits and vegetables, thus extending their postharvest life. It operates by binding to the ethylene receptor sites in plant tissues, preventing ethylene from eliciting its natural ripening effects. This property is particularly beneficial for a broad range of fruits, vegetables, and floricultural crops, allowing for extended storage, reduced wastage, and maintained quality during transport and sale (Blankenship & Dole, 2003).

Postharvest Quality of Fruits and Vegetables

The application of 1-MCP has been found to effectively preserve the quality and extend the shelf life of various non-climacteric fruit crops as well. It inhibits senescence processes such as browning and decay, and maintains the nutritional quality of the produce. The compound has shown divergent effects on fruit respiration rates, ethylene production, and decay development, suggesting a nuanced impact depending on the type of fruit and conditions of application (Li et al., 2016).

Packaging Material for Food Preservation

Innovative uses of 1-MCP include its incorporation into packaging materials, such as cellulose paper, to develop active packaging solutions. These 1-MCP-infused packaging materials can effectively retard the ripening process of wrapped fruits and vegetables, offering an eco-friendly method to enhance food preservation during storage and shipping. This approach represents a promising avenue for commercialization, combining the preservation benefits of 1-MCP with the convenience of packaging (Hu et al., 2017).

Safety And Hazards

The safety data sheet for a related compound, methyl acetate, indicates that it is considered hazardous. It is classified as a flammable liquid, can cause serious eye irritation, and may cause drowsiness or dizziness . It is also noted that repeated exposure may cause skin dryness or cracking .

properties

IUPAC Name

methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-6(9)4-7(5-8)2-3-7/h8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEKMFFZANHPNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652342
Record name Methyl [1-(hydroxymethyl)cyclopropyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate

CAS RN

142148-13-8
Record name Methyl 1-(hydroxymethyl)cyclopropaneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142148-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl [1-(hydroxymethyl)cyclopropyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropaneacetic acid, 1-(hydroxymethyl)-, methyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The nitrile of Step 3 (0.388 mol) was dissolved in ethanol (400 mL), 8N KOH (800 mL) was added and the reaction mixture was heated to reflux overnight. Most of the ethanol was evaporated and ice was added to the mixture. Concentrated HCl was added (600 mL) dropwise at 0° C. (without warming over 10° C. inside the solution) until obtention of pH approx. 1. The acid was then extracted with EtOAc two times and the organic phases were washed 2 times with brine and dried over Na2SO4. The solvent was evaporated and the solid was dissolved in THF (500 mL). A solution of diazomethane in Et2O (about 1.7 L, 0.85 mol) was added at 0° C. until the yellow color remained and no more acid could be seen by TLC. The solvent was evaporated and the residual oil was purified by flash chromatography using 1:1 to 2:1 EtOAc:hexane to yield 28.2 g, (50% yield) of the title compound. 1H NMR (CDCl3) δ0.55 (4H, m), 2.45 (2H, s), 2.55 (1H, t), 3.5 (2H, d), 3.70 (3H, s).
Quantity
0.388 mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
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0 (± 1) mol
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Name
Quantity
1.7 L
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0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
50%

Synthesis routes and methods II

Procedure details

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